MPro 13b

Description

Significance of SARS-CoV-2 Mpro in Viral Replication and Pathogenesis

Mpro plays a pivotal role in processing the large polyproteins (pp1a and pp1ab) translated from the viral RNA genome. acs.orgmdpi.commdpi.commdpi.combsmiab.org This cleavage occurs at no less than 11 specific sites, yielding 12 functional nonstructural proteins (nsps) that are essential components of the viral replication and transcription machinery. acs.orgmdpi.com By accurately cleaving these polyproteins, Mpro ensures the production of the necessary protein components for the virus to replicate within the host cell. acs.orgmdpi.comnih.govnih.gov Additionally, nsps are involved in suppressing the host's innate immune response. mdpi.com

Rationale for Mpro as an Antiviral Drug Target

The critical and indispensable function of Mpro in the SARS-CoV-2 life cycle makes it an attractive target for antiviral drug development. acs.orgmdpi.comnih.govnih.gov A significant advantage of targeting Mpro is its high degree of conservation across different coronaviruses, including SARS-CoV and MERS-CoV, suggesting that inhibitors could potentially offer broad-spectrum antiviral activity against various coronavirus strains. acs.orgmdpi.comnih.gov Furthermore, Mpro lacks a functionally relevant human homolog. mdpi.combsmiab.orgnih.gov This distinct difference from human proteases allows for the design of inhibitors that are highly selective for the viral enzyme, minimizing the potential for off-target effects and associated toxicity in human cells. mdpi.combsmiab.orgnih.gov

Historical Context of MPro 13b in Mpro Inhibitor Development

This compound is an alpha-ketoamide compound that was developed in the context of searching for effective SARS-CoV-2 Mpro inhibitors. dzif.defrontiersin.org Its design was based on prior research into inhibitors of other coronaviruses, specifically drawing from compounds previously shown to be active against MERS-CoV and SARS-CoV. acs.orgnih.govfrontiersin.org The compound's development involved optimization steps from earlier lead structures, such as compounds designated 11r and 13a. acs.orgnih.govfrontiersin.org A notable modification in the evolution to this compound involved replacing the P2 cyclohexyl group present in compound 13a with a smaller cyclopropyl (B3062369) group, a change aimed at enhancing its specific antiviral activity against betacoronaviruses. acs.orgfrontiersin.org The incorporation of a pyridone moiety in the P2-P3 amide bond was also a deliberate design feature intended to improve the compound's half-life in plasma by conferring resistance to cleavage by cellular proteases. nih.govfrontiersin.org The crystal structure of SARS-CoV-2 Mpro in complex with this compound (PDB ID: 6Y2G) has been determined, providing valuable structural insights into its binding mode. acs.orgsci-hub.se this compound has been recognized as a lead compound, serving as a basis for the design and development of subsequent Mpro inhibitors. acs.orgnih.gov

Research findings have detailed the inhibitory activity of this compound against recombinant Mpro from various coronaviruses. tocris.comrndsystems.com Studies have reported IC50 values of 0.12 μM for SARS-CoV-2 Mpro, 0.58 μM for MERS-CoV Mpro, and 0.9 μM for SARS-CoV Mpro. tocris.comrndsystems.com Other studies have reported slightly different IC50 values for SARS-CoV-2 Mpro, such as 0.67 μM and 29.1 µM, highlighting potential variability based on experimental conditions. nih.govfrontiersin.orgnih.gov

Furthermore, the cellular antiviral activity of this compound has been evaluated in various cell lines. This compound has been shown to inhibit SARS-CoV-2 infection in human Calu3 cells with an IC50 of 2.4 μM. tocris.comrndsystems.com Its inhibitory effect on SARS-CoV-2 replication has also been demonstrated in A549-ACE2-TMPRSS2 cells (EC50 = 0.84 μM), VeroE6 cells (EC50 = 1.3 μM), and Huh7 cell cultures (EC50 = 3.4 μM). tocris.comrndsystems.com Inhibition of viral RNA replication in Calu-3 cells has been reported with EC50 values of 1.75 μM and 4–5 μM. nih.govfrontiersin.org In Vero CCL81 cells, subtoxic concentrations of this compound have shown in vitro antiviral activity in the mid micromolar range. nih.gov this compound has also been noted to exhibit oral and inhalative bioavailability. tocris.comrndsystems.com

The following table summarizes some of the reported in vitro and cellular activity data for this compound:

| Target / Cell Line | Assay Type | Reported Value (μM) | Source |

| Recombinant SARS-CoV-2 Mpro | IC50 | 0.12 | tocris.comrndsystems.com |

| Recombinant SARS-CoV-2 Mpro | IC50 | 0.67 | nih.govfrontiersin.org |

| Recombinant SARS-CoV-2 Mpro | IC50 | 29.1 | nih.gov |

| Recombinant MERS-CoV Mpro | IC50 | 0.58 | tocris.comrndsystems.com |

| Recombinant SARS-CoV Mpro | IC50 | 0.9 | tocris.comrndsystems.com |

| Human Calu3 cells (SARS-CoV-2 infection) | IC50 | 2.4 | tocris.comrndsystems.com |

| A549-ACE2-TMPRSS2 cells (SARS-CoV-2 replication) | EC50 | 0.84 | tocris.comrndsystems.com |

| VeroE6 cells (SARS-CoV-2 replication) | EC50 | 1.3 | tocris.comrndsystems.com |

| Huh7 cell cultures (SARS-CoV-2 replication) | EC50 | 3.4 | tocris.comrndsystems.com |

| Calu-3 cells (Viral RNA replication) | EC50 | 1.75 | nih.gov |

| Calu-3 cells (Viral RNA replication) | EC50 | 4-5 | nih.govfrontiersin.org |

| Vero CCL81 cells (Antiviral activity) | IC50 (mid micromolar) | - | nih.gov |

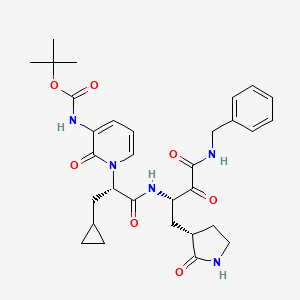

Structure

2D Structure

Properties

Molecular Formula |

C31H39N5O7 |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

tert-butyl N-[1-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate |

InChI |

InChI=1S/C31H39N5O7/c1-31(2,3)43-30(42)35-22-10-7-15-36(29(22)41)24(16-19-11-12-19)27(39)34-23(17-21-13-14-32-26(21)38)25(37)28(40)33-18-20-8-5-4-6-9-20/h4-10,15,19,21,23-24H,11-14,16-18H2,1-3H3,(H,32,38)(H,33,40)(H,34,39)(H,35,42)/t21-,23-,24-/m0/s1 |

InChI Key |

NLVRHQFXQFSBQK-XWGVYQGASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)[C@@H](CC2CC2)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C(CC2CC2)C(=O)NC(CC3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Structural and Molecular Basis of Mpro 13b Interaction with Sars Cov 2 Mpro

SARS-CoV-2 Mpro Architecture and Catalytic Mechanism

SARS-CoV-2 Mpro is a homodimeric enzyme, with each protomer consisting of three domains. biorxiv.orgnih.gov Domains I (residues 10-99) and II (residues 100-182) are characterized by β-barrel structures. biorxiv.org The catalytic site is located within a cleft situated between domains I and II. nih.govbiorxiv.org Domain III (residues 198-303) is composed of a cluster of five α-helices and plays a critical role in the dimerization of the enzyme. biorxiv.org

Dimerization and Active Site Formation of Mpro

The dimerization of SARS-CoV-2 Mpro is essential for its catalytic activity. nih.govfrontiersin.org The active form of the enzyme is the dimer, while the monomer is inactive. frontiersin.org Dimerization involves intermolecular interactions between the two protomers, including hydrogen bonding between the N-terminus of one protomer and domain II of the other. frontiersin.org This interaction is crucial for shaping the S1 pocket of the active site. nih.govfrontiersin.org The tight dimer interface involves interactions predominantly between domain II of one molecule and the N-terminal residues ("N-finger") of the other molecule. nih.gov The N-finger is positioned between domains II and III of its parent monomer and domain II of the other monomer to reach the interaction site. nih.gov

Catalytic Dyad and Substrate Recognition Principles

The catalytic site of SARS-CoV-2 Mpro contains a catalytic dyad composed of Cys145 and His41. nih.govscimedjournal.orgmdpi.com Unlike many proteases that utilize a catalytic triad, Mpro lacks a third catalytic residue, which is functionally replaced by a stable water molecule in the active site. scimedjournal.orgmdpi.com This water molecule forms hydrogen bonds with His41 and surrounding amino acids. mdpi.com The catalytic mechanism involves the deprotonation of Cys145 by His41, allowing the thiol group of Cys145 to act as a nucleophile and attack the scissile peptide bond of the substrate. nih.govfrontiersin.org This leads to the formation of a thiohemiketal intermediate. frontiersin.org Proton transfer from His41 to the substrate's nitrogen atom facilitates peptide bond cleavage and the formation of an acyl-enzyme intermediate. frontiersin.org

The substrate-binding cleft of Mpro is divided into several subsites (S1', S1, S2, S3, S4, and S5) that accommodate specific residues of the substrate (P1', P1, P2, P3, P4, and P5). nih.govbiorxiv.org The enzyme exhibits a strong preference for a glutamine residue at the P1 position of the substrate, which is a highly conserved feature. nih.govnih.gov The S1 pocket is designed to recognize this glutamine residue. nih.govnih.gov The P2 position typically accommodates a large, hydrophobic residue such as leucine (B10760876) or phenylalanine. nih.gov The P1' position usually contains a residue with a small side chain like alanine (B10760859), serine, or glycine. nih.gov These specific substrate recognition principles guide the design of effective Mpro inhibitors.

X-ray Crystallographic Analysis of MPro 13b-Mpro Complexes

X-ray crystallography has been instrumental in understanding how inhibitors like this compound bind to SARS-CoV-2 Mpro and exert their inhibitory effect. Crystal structures of SARS-CoV-2 Mpro in complex with this compound (e.g., PDB entry: 6Y2G, 6Y2F) have been determined, providing detailed insights into the binding interactions. nih.govfrontiersin.orgmdpi.comresearchgate.net

Specific Molecular Interactions and Hydrogen Bonding Networks (e.g., His41, Cys145, Glu166, Gln189)

Detailed analysis of the crystal structures reveals specific interactions between this compound and key residues within the Mpro active site. The thiohemiketal formed with Cys145 is stabilized in the oxyanion hole through hydrogen bonding interactions. mdpi.com The amide oxygen of this compound acts as a hydrogen bond acceptor from the backbone amides of residues Gly143, Ser144, and Cys145, which constitute the canonical oxyanion hole of cysteine proteases. nih.govmdpi.com

The P1 lactam ring of this compound is accommodated within the S1 subsite and forms hydrogen bonds with residues such as Phe140 and the carboxylate of Glu166. mdpi.com The carbonyl oxygen within this region can also accept a hydrogen bond from the imidazole (B134444) ring of His163. mdpi.com The P2 cyclopropyl (B3062369) methyl moiety of this compound fits into the S2 subsite. mdpi.com The carbonyl oxygen of the pyridone ring in this compound forms a hydrogen bond with the backbone amide of Glu166. mdpi.com The side chain Nε atom of the catalytic His41 also forms hydrogen bonds with the ligand. nih.gov

Hydrophobic interactions also contribute to the binding stability of this compound within the active site. Residues such as Leu27, Gln189, and Gln192 are involved in these interactions. nih.gov

Here is a summary of key interactions:

| MPro Residue | This compound Moiety | Type of Interaction | Reference |

| Cys145 | Keto carbonyl group | Covalent bond | nih.govmdpi.com |

| Gly143 | Amide oxygen | Hydrogen bond | nih.govmdpi.com |

| Ser144 | Amide oxygen | Hydrogen bond | nih.govmdpi.com |

| Cys145 | Amide oxygen | Hydrogen bond | mdpi.com |

| His41 | Hydroxyl group | Hydrogen bond | nih.gov |

| His41 | Sidechain Nε atom | Hydrogen bond | nih.gov |

| Phe140 | P1 lactam ring | Hydrogen bond | mdpi.com |

| Glu166 | P1 lactam ring | Hydrogen bond | mdpi.com |

| His163 | Carbonyl oxygen (S1) | Hydrogen bond | mdpi.com |

| Glu166 | Pyridone carbonyl oxygen | Hydrogen bond | mdpi.com |

| Leu27 | - | Hydrophobic | nih.gov |

| Gln189 | - | Hydrophobic | nih.gov |

| Gln192 | - | Hydrophobic | nih.gov |

Allosteric and Dimer Interface Interactions of this compound with Mpro

While this compound primarily targets the catalytic active site, the dimerization interface of Mpro is critical for its activity, and interactions in this region can influence the enzyme's function. nih.govfrontiersin.org The N-finger of each protomer interacts with Glu166 of the other protomer, contributing to the formation of the S1 pocket. nih.gov Studies using molecular dynamics simulations suggest that the presence of this compound can enhance the stability of Mpro compared to the unbound form. figshare.com The stability of the dimer pocket, crucial for high-affinity binding of ligands like this compound, is influenced by interactions at the dimer interface, such as the interaction of the S1 residue of one chain with residues like Phe140, Glu166, and His172 of the other chain. figshare.com Although this compound is known to bind covalently to the active site, the interplay between active site binding and the dynamics of the dimer interface is an area of ongoing research. figshare.com Some studies explore the possibility of allosteric sites on Mpro, distant from the catalytic site, which could also be targeted by inhibitors to reduce the emergence of resistance. frontiersin.orgresearchgate.netmdpi.com However, this compound is primarily characterized as an active-site directed covalent inhibitor.

Elucidation of Mpro 13b S Mechanism of Inhibition Against Sars Cov 2 Mpro

Enzymatic Kinetics and Inhibition Mode of MPro 13b

This compound functions as a potent inhibitor of coronavirus Mpro enzymes. Its inhibitory activity is attributed to its interaction with the enzyme's active site, leading to the formation of a covalent adduct. rsc.orgnih.gov

This compound is an α-ketoamide inhibitor that exerts its effect through reversible covalent inhibition. rsc.orgnih.govnih.gov The mechanism involves a nucleophilic attack by the thiolate of the catalytic cysteine residue at position 145 (Cys145) of Mpro on the α-ketoamide group of this compound. rsc.orgnih.gov This attack results in the formation of a thiohemiketal adduct. rsc.orgnih.gov

Crystallographic studies of SARS-CoV-2 Mpro in complex with α-ketoamide inhibitors, including this compound (PDB ID: 6Y2F), have confirmed the formation of this covalent linkage. rsc.orgnih.govnih.gov The thiohemiketal group in this compound typically adopts the (S) configuration when bound to Mpro. nih.gov The formation of this covalent bond effectively inactivates the enzyme by blocking its catalytic activity.

This compound has demonstrated potent inhibitory activity against recombinant Mpro enzymes from several coronaviruses, including SARS-CoV-2, MERS-CoV, and SARS-CoV. rndsystems.comtocris.com The half-maximal inhibitory concentration (IC50) values have been determined for this compound against these proteases, indicating its effectiveness across different coronavirus species. rndsystems.comtocris.com

Reported IC50 values for this compound against recombinant Mpro enzymes are summarized in the table below:

| Coronavirus Mpro | IC50 (µM) | Source |

| SARS-CoV-2 | 0.12 | rndsystems.comtocris.com |

| MERS-CoV | 0.58 | rndsystems.comtocris.com |

| SARS-CoV | 0.9 | rndsystems.comtocris.com |

These data highlight that this compound is a sub-micromolar inhibitor of these key viral proteases.

Conformational Dynamics and Stability Modulation of Mpro by this compound Binding

The binding of this compound to Mpro influences the conformational dynamics and stability of the enzyme. Studies utilizing techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into these effects. researchgate.netnih.gov

SARS-CoV-2 Mpro functions as a homodimer, and its dimerization is considered essential for full catalytic activity. acs.orgbiorxiv.org Research has investigated the binding of this compound to both the monomeric and dimeric forms of Mpro to understand any differences in binding affinity and mechanism. researchgate.netnih.gov

Comparative analysis, including molecular dynamics simulations, suggests that this compound exhibits a relatively high affinity for the dimeric form of SARS-CoV-2 Mpro compared to the monomeric form. researchgate.netnih.gov This enhanced affinity in the dimer is attributed, in part, to the increased stability of the binding pocket within the dimer, facilitated by interactions between residues from both protomers. researchgate.netnih.gov Specifically, interactions between the S1 residue of one protomer (chain B) and residues like Phe140, Glu166, and His172 of the other protomer (chain A) contribute to the stability of the dimer pocket, which is absent in the monomer. researchgate.netnih.gov

Structure Activity Relationship Sar of Mpro 13b and Analogues

Medicinal Chemistry Approaches Leading to MPro 13b

The development of this compound was part of a broader medicinal chemistry program focused on creating peptidomimetic inhibitors targeting viral proteases. Early work identified α-ketoamides as potential broad-spectrum inhibitors of coronavirus and enterovirus replication nih.gov.

Precursor Compounds (e.g., 11r, 13a) and Optimization Strategies

This compound was developed through the optimization of earlier lead compounds, such as 11r and 13a acs.orgnih.gov. Compound 11r, a peptidomimetic α-ketoamide, demonstrated activity against coronavirus proteases nih.govguidetopharmacology.org. Subsequent optimization based on 11r led to compound 13a, which showed improved properties, including an increased half-life in plasma acs.orgnih.gov. To further enhance antiviral activity, the P2 cyclohexyl group in 13a was replaced with a cyclopropyl (B3062369) group, resulting in this compound acs.orgnih.gov. This modification at the P2 position, which interacts with the S2 subsite of the protease, was a key optimization strategy acs.orgresearchgate.net.

| Compound | P2 Group | Plasma Half-life (Conceptual) | Antiviral Activity (Conceptual) |

| 11r | (Details not explicitly in snippets) | Lower | Active |

| 13a | Cyclohexyl | Increased | Improved |

| 13b | Cyclopropyl | Favorable | Enhanced |

Note: The table above provides a conceptual representation based on the text describing the optimization path from 11r to 13b. Specific quantitative data for plasma half-life and direct antiviral activity comparison between 11r, 13a, and 13b in the same assay were not consistently available across the provided snippets, except for IC50/EC50 values for 13b/13b-K and comparisons to the 13b mixture.

Studies comparing structural analogues 13a, 13b, and 13c as Mpro inhibitors showed varying potencies nih.govresearchgate.net. In one study, the order of potency in reducing the enzymatic activity of recombinant Mpro was 13c > 13 > 13b > 13a, where "13" likely refers to a related compound or the diastereomeric mixture of 13b nih.govresearchgate.net. These compounds also displayed in vitro antiviral activity in the mid micromolar range nih.govresearchgate.net.

Role of the Alpha-Ketoamide Moiety in this compound

The alpha-ketoamide moiety is a crucial functional group in this compound, acting as a reversible covalent warhead that interacts with the catalytic cysteine residue (Cys145) in the active site of Mpro acs.orgrsc.org. Nucleophilic attack by Cys145 onto the alpha-ketoamide group leads to the formation of a thiohemiketal adduct at the protease's catalytic center acs.org. This covalent interaction is fundamental to the inhibitory mechanism of this compound and other α-ketoamide inhibitors acs.orgrsc.org. The formation of the thiohemiketal is characterized by a high rate constant of Mpro inactivation rsc.org. Molecular dynamics simulations have highlighted the stability of the interaction between the alpha-ketoamide 13b ligand and the SARS-CoV-2 Mpro nih.gov.

Impact of Stereochemistry on this compound's Inhibitory Activity

The stereochemistry of this compound significantly impacts its inhibitory activity. The compound as initially reported was found to be a mixture of diastereomers, with only one exhibiting substantial inhibitory activity against Mpro nih.govacs.org.

Characterization of Diastereomers (e.g., this compound-K and this compound-H)

Diastereomeric resolution of this compound led to the identification and characterization of two major diastereomers: this compound-K and this compound-H nih.govacs.orgresearchgate.net. This compound-K is the pure (S,S,S)-diastereomer, while this compound-H is the nearly inactive (R,S,S)-diastereomer nih.govacs.orgresearchgate.netresearchgate.netnih.govuni-luebeck.de. These diastereomers can be differentiated by techniques such as 1H NMR spectroscopy, where distinct chemical shifts are observed for specific protons acs.orgresearchgate.netresearchgate.net.

The biochemical activity against purified recombinant SARS-CoV-2 Mpro was assessed using a Förster resonance energy transfer (FRET)-based cleavage assay acs.org.

| Compound | Stereochemistry | Mpro IC50 (µM) | Antiviral Activity (Cell Lines) EC50 (µM) |

| This compound (mixture) | Mixture | 0.30 - 0.67 nih.govacs.org | 4-5 (Calu 3) nih.govacs.org |

| This compound-K | (S,S,S) | 0.12 ± 0.03 acs.org | 0.8-3.4 (various) nih.govacs.orgresearchgate.netnih.govrndsystems.com |

| This compound-H | (R,S,S) | >5 acs.org | Not specified as active |

Note: IC50 values for the mixture vary across studies nih.govacs.org. The EC50 for this compound-K is reported as a range across different cell types nih.govacs.orgresearchgate.netnih.govrndsystems.com.

This compound-K was found to be significantly more potent against SARS-CoV-2 Mpro than the diastereomeric mixture previously reported as 13b nih.govacs.org. This compound-H is at least ~50-fold less active than this compound-K in the enzyme inhibition assay acs.org.

Differential Binding Modes of this compound Diastereomers

Crystal structures of Mpro in complex with both this compound-K and this compound-H have been elucidated to understand the basis for their differential activity acs.orgresearchgate.netnih.govuni-luebeck.deacs.org. These structures reveal distinct binding modes.

This compound-K binds to Mpro in a canonical manner acs.org. The cyclopropylmethyl group at the P2 position occupies the S2 pocket of the protease, the glutamine-derived γ-lactam is inserted into the S1 site, and the P1′ benzyl (B1604629) group extends into or beyond the S1′ site acs.org. The covalent bond forms between the catalytic Cys145 and the α-carbon of the inhibitor's α-ketoamide warhead, with the α-carbon having the (S) configuration acs.org.

In contrast, this compound-H displays a novel and highly unusual binding mode acs.orgresearchgate.netnih.govuni-luebeck.de. Due to its (R)-configuration at the P2 position, its P2 group does not favorably occupy the S2 pocket in the same way as this compound-K acs.org. The structural differences in binding explain the significant difference in inhibitory potency between the two diastereomers acs.org.

Structure-Guided Design and Synthesis of this compound Derivatives

The availability of crystal structures of Mpro, including those in complex with inhibitors like this compound, has been instrumental in guiding the design and synthesis of new Mpro inhibitors mdpi.comrsc.orgacs.orgacs.orgrcsb.org. Structure-guided design allows for the rational modification of inhibitor scaffolds to improve binding affinity, potency, and pharmacokinetic properties mdpi.comacs.orgacs.org.

Based on the structure of this compound, researchers have designed and synthesized derivatives by modifying residues at different positions (e.g., P1′, P3, and P4) to explore their impact on activity and selectivity acs.orgacs.orgrcsb.org. For example, modifications aimed at reducing the P1′ substituent size to better fit the pocket or adding fluorine substituents to the pyridone ring to enable new hydrogen bonds have been explored acs.orgacs.org. These structure-guided optimization efforts have led to the identification of novel analogues with improved potency against Mpro compared to this compound acs.orgresearchgate.net.

The synthesis of this compound and its analogues typically involves multi-step procedures, often employing specific reactions to establish the desired stereochemistry and incorporate the key functional groups, such as the alpha-ketoamide moiety acs.orgresearchgate.net. The diastereomeric resolution of the this compound mixture is a critical step to obtain the highly potent (S,S,S)-diastereomer, this compound-K nih.govacs.orgnih.gov.

Strategic Modifications at P1', P2, P3, and P4 Subsites

Strategic modifications at the P1', P2, P3, and P4 subsites of this compound have been explored to optimize its interaction with the Mpro enzyme. The P1' position, which contains the electrophilic warhead (α-ketoamide in the case of 13b), is crucial for covalent inactivation of the protease. mdpi.com The α-ketoamide warhead of 13b forms a thiohemiketal adduct with the catalytic cysteine (Cys145) of Mpro. mdpi.com

Modifications at the P1' site, such as altering the size of the substituent, have been guided by co-crystal structures to achieve better filling of the pocket. acs.org The P1 site typically accommodates a γ-lactam moiety, which serves as a glutamine surrogate, a conserved residue in the Mpro substrate. mdpi.commdpi.comnih.gov The P2 subsite is known to accommodate hydrophobic residues. researchgate.net In the case of this compound, the P2 position features a cyclopropyl group. mdpi.comfrontiersin.org Replacing the P2 cyclohexyl group of a precursor compound (13a) with a smaller cyclopropyl group in 13b was shown to enhance inhibitory activity. mdpi.comfrontiersin.org Modifications at the P3 and P4 sites have also been investigated to improve binding and potentially introduce favorable interactions. acs.orgnih.gov For instance, adding a fluorine substituent to the pyridone ring in the P3 region of some analogues enabled a new hydrogen bond with Gln189 in the P3 subsite. acs.orgnih.gov

Derivation of Improved Potency Analogues (e.g., 6d, 12d, TPM16)

Structure-based design efforts have led to the derivation of this compound analogues with improved potency. Compounds 6d and 12d are examples of such analogues, demonstrating enhanced Mpro inhibition compared to the parent compound 13b. acs.orgnih.govresearchgate.netresearchgate.net

Data from research indicates that analogues 6d and 12d exhibit lower IC50 values against Mpro than 13b. acs.orgnih.gov For example, compound 12d, with a small N-Me group for P1' and a 3-phenylpropanoyl unit for P4, showed an IC50 of 40 nM, representing up to a 9.5-fold increase in potency compared to 13b (IC50 = 380 nM). acs.org Compound 6d inhibited Mpro with an IC50 of 110 nM. acs.orgnih.gov While these analogues showed improved enzymatic inhibition, their antiviral activity in cell-based assays sometimes varied, highlighting the complexity of translating in vitro potency to cellular efficacy. acs.org

TPM16 is another analogue based on the 13b lead compound, designed using a tetrapeptide simulation approach. acs.org TPM16 demonstrated a potent inhibitory effect on SARS-CoV-2 Mpro with an IC50 of 0.16 μM and an EC50 of 2.82 μM in VeroE6 cells. acs.org

Here is a table summarizing the potency of this compound and some of its analogues:

| Compound | Mpro IC50 (nM) | Antiviral EC50 (µM) |

| This compound | 380 acs.org, 670 mdpi.com | ~5 biorxiv.org, 4.1 (Vero E6) acs.org, 2.82 (VeroE6) acs.org |

| 6d | 110 acs.orgnih.gov | 1.6 acs.orgnih.gov |

| 12d | 40 acs.orgnih.gov | 4.1 (Vero E6) acs.org |

| TPM16 | 160 acs.org | 2.82 (VeroE6) acs.org |

Structure-Activity Correlates for Enhanced Mpro Binding

Analysis of the structure-activity relationships has revealed key correlates for enhanced Mpro binding. The size and nature of substituents at the P1', P2, P3, and P4 subsites significantly influence inhibitory potency. acs.orgnih.govacs.org Co-crystal structures of Mpro bound to inhibitors like 13b provide detailed insights into these interactions. acs.orgmdpi.comnih.gov

The α-ketoamide warhead at P1' forms a covalent bond with Cys145, and its orientation is stabilized by hydrogen bonds within the oxyanion hole, involving residues like His41, Gly143, Ser144, and Cys145. mdpi.comnih.gov The P1 site, often occupied by a γ-lactam ring, interacts with residues such as Phe140, His163, and Glu166 through hydrogen bonding. mdpi.com The S2 subsite, a hydrophobic pocket, accommodates hydrophobic groups at the P2 position, with residues like His41, Met49, and Met169 contributing to these interactions. researchgate.net Modifications that optimize the fit and interactions within these subsites lead to improved binding affinity and inhibitory potency. acs.orgnih.gov For example, reducing the P1' substituent size to better fill the pocket has been a successful strategy. acs.orgnih.gov

Comparative Analysis with Other Classes of Mpro Inhibitors

This compound belongs to the class of peptidomimetic covalent inhibitors. acs.orgnih.govresearchgate.net Comparing its structural features and binding mechanisms with other classes of Mpro inhibitors provides context for its properties and potential advantages or disadvantages.

Distinct Binding Mechanisms Compared to Other Covalent Inhibitors (e.g., N3, GC-376)

This compound, N3, and GC-376 are all covalent inhibitors of Mpro, but they differ in their warheads and the specific covalent adduct formed with Cys145. mdpi.comnih.govrsc.orgsci-hub.seguidetopharmacology.orgnih.gov

This compound is an α-ketoamide, which forms a thiohemiketal adduct with the catalytic cysteine. mdpi.comnih.gov The crystal structure shows the nucleophilic attack of the thiol group of Cys145 on the keto carbonyl group of the α-ketoamide moiety. mdpi.com

N3 is a Michael acceptor inhibitor. frontiersin.orgsci-hub.senanobioletters.com It also forms a covalent bond with Cys145, but through a Michael addition reaction. sci-hub.senanobioletters.com Crystal structures of Mpro in complex with N3 have been reported, showing its binding mode within the active site. frontiersin.orgnanobioletters.comunc.edursc.orgsci-hub.se

GC-376 is a bisulfite adduct prodrug of an active aldehyde form (GC-373). mdpi.comguidetopharmacology.orgwikipedia.org The active aldehyde forms a hemithioketal with Cys145. mdpi.com GC-376 was originally developed as an inhibitor of feline coronavirus and calicivirus proteases and has shown activity against SARS-CoV and SARS-CoV-2 Mpro. guidetopharmacology.orgwikipedia.org Its binding mechanism involves mimicking the substrate and forming hydrogen bonds within the active site. mdpi.com

Computational Investigations into Mpro 13b Mpro Interactions

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are fundamental computational techniques used to predict the binding affinity and orientation of small molecules within a protein's active site nih.govnih.gov. These methods are widely applied in the initial stages of drug discovery to identify potential lead compounds from large libraries nih.govnih.gov.

Application of MPro 13b as a Reference Ligand in High-Throughput Screening

This compound has been utilized as a reference inhibitor in computational studies, particularly in the context of virtual screening against SARS-CoV-2 MPro scispace.comresearchgate.net. Its established inhibitory activity and known binding mode, derived from experimental crystal structures of MPro-13b complexes, make it a valuable benchmark for evaluating the potential of other compounds acs.orgscispace.comnih.gov. By comparing the predicted binding scores and interaction profiles of screened molecules to those of this compound, researchers can prioritize candidates with potentially favorable interactions with the MPro active site researchgate.net. For instance, in one study evaluating FDA-approved drugs against SARS-CoV-2 MPro, this compound was included as a reference alpha-ketoamide, and its docking score was used for comparison with the screened drugs researchgate.net.

Identification of Novel Scaffolds with Similar Binding Profiles to this compound

The binding profile of this compound to the MPro active site provides insights into the key interactions necessary for potent inhibition scispace.comnih.gov. These interactions typically involve residues within the substrate-binding pockets (S1, S2, S4) of MPro acs.orgnih.gov. Computational approaches can leverage the binding characteristics of this compound to search for novel molecular scaffolds that are predicted to engage in similar favorable interactions scispace.com. While specific studies detailing the process of identifying novel scaffolds explicitly based on mimicking the this compound binding profile were not extensively detailed in the search results, the use of this compound as a reference in virtual screening implies that compounds with similar predicted binding modes and energies would be considered as potential hits researchgate.net. The goal is to find molecules that can replicate or improve upon the key interactions observed in the MPro-13b complex, such as hydrogen bonds with residues like Glu166 and Gly143, and hydrophobic interactions with residues lining the binding pockets nih.govnih.govresearchgate.net.

Advanced Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of protein-ligand interactions, allowing researchers to assess the stability of the complex, conformational changes, and the strength of interactions over time scispace.comnih.govresearchgate.net.

Elucidation of this compound Binding Site Dynamics and Conformational Rearrangements

MD simulations have been employed to study the dynamic behavior of the MPro-MPro 13b complex scispace.comnih.govresearchgate.net. These simulations can reveal the flexibility of the MPro binding site upon ligand binding and any induced conformational changes researchgate.net. Studies involving MD simulations of the MPro-13b complex have analyzed metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex over the simulation period nih.govresearchgate.net. The radius of gyration (Rg) and Solvent Accessible Surface Area (SASA) have also been used to understand the compactness and solvent exposure of the complex, providing insights into its stability in a dynamic environment researchgate.net. For instance, analyses of MD trajectories have shown the stability of the MPro-13b complex, although some studies comparing it to other inhibitors have suggested that other compounds might induce slightly different conformational dynamics or exhibit greater stability based on metrics like RMSD and Rg researchgate.net.

Free Energy Perturbation (FEP) and Fast Pulling of Ligand (FPL) Analyses of this compound Binding Affinity

Binding free energy calculations provide a more rigorous thermodynamic assessment of the strength of the interaction between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate binding free energies from MD trajectories nih.gov. One study explicitly mentions using MM/PBSA energy calculations to quantify the binding free energy of the MPro-13b complex from MD trajectories nih.gov. This analysis provides a quantitative measure of the favorability of this compound binding to MPro, taking into account various energy components such as van der Waals, electrostatic, and solvation energies nih.gov. The study reported a stable binding free energy for the MPro-13b complex nih.gov. While FEP is a powerful technique for calculating relative or absolute binding free energies, explicit details of a dedicated FEP or FPL analysis specifically for this compound binding affinity were not prominently found in the provided search results.

Computational Alanine (B10760859) Scanning for Key Residue Identification

Computational alanine scanning is a technique used to estimate the contribution of individual amino acid residues to the binding energy of a ligand by computationally mutating each residue to alanine and calculating the change in binding free energy researchgate.net. This method helps identify key "hot spot" residues that are critical for the interaction. While the search results mention that this compound forms interactions, including hydrogen bonds, with specific residues in the MPro active site, such as Glu166 and Gly143 nih.govnih.govresearchgate.net, a detailed computational alanine scanning study specifically performed for the MPro-13b complex was not explicitly described in the provided snippets. The identification of key interacting residues in the context of this compound has primarily been reported through the analysis of crystal structures and MD simulation trajectories, observing direct contacts and hydrogen bonds nih.govnih.govresearchgate.net.

Protein Structure Network Analysis in this compound-Bound Mpro

Analysis of protein structure networks and related metrics derived from molecular dynamics simulations provides insights into the impact of ligand binding on protein dynamics and stability. Studies investigating the MPro-13b complex have utilized such analyses to understand the molecular mechanisms underlying its inhibitory activity.

Residue-based fluctuations, often quantified by Root Mean Square Fluctuation (RMSF), have been examined for the Mpro backbone atoms in complex with various inhibitors, including this compound. wikipedia.orgwikipedia.org The RMSF profile of the Mpro-13b complex has been reported to be comparatively analogous to those of other stable Mpro complexes with inhibitors. wikipedia.org

The Radius of Gyration (Rg) is another parameter used to assess the compactness of a protein-ligand complex during MD simulations. wikipedia.org The average Rg score for the Mpro-13b complex has been reported as 2.205 nm. wikipedia.org

Solvent Accessible Surface Area (SASA) analysis provides information about the surface area of the protein-ligand complex exposed to the solvent. wikipedia.org The average SASA for the Mpro-13b complex was determined to be 170.13 nm². wikipedia.org Variations in SASA among different Mpro-ligand complexes can suggest differences in structural expansion and solvent exposure. wikipedia.org

Principal Component Analysis (PCA) has been applied to the backbone atoms of Mpro-ligand complexes, including those involving this compound, to identify and characterize the major modes of conformational motion and discern functionally relevant dynamics. wikipedia.orgwikipedia.org

While detailed protein structure network analyses specifically focused on this compound were not extensively detailed in the search results, the application of techniques like RMSF, Rg, SASA, and PCA in studies involving this compound highlights the use of these methods to evaluate the stability and dynamic behavior of the MPro-13b complex in silico.

Machine Learning and Cheminformatics Approaches in this compound Research

Machine learning and cheminformatics techniques have been applied in the research of Mpro inhibitors, with this compound sometimes serving as a reference compound or being part of datasets used in these analyses. These approaches aim to build predictive models for activity, identify key molecular features for binding, and discover novel potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a correlation between the structural properties of compounds and their biological activity. In the context of Mpro inhibitors, QSAR models have been developed to predict inhibitory activity based on molecular descriptors. This compound has been utilized as a reference inhibitor in calculations of relative interaction energy within QSAR studies. guidetopharmacology.org

A QSAR model of Mpro inhibition has also been used to validate predictions derived from molecular mechanics calculations, with the results assessed by molecular dynamics simulations. guidetopharmacology.org This integrated approach, combining different computational methodologies with QSAR, helps to refine predictive models and gain a better understanding of the structural features that contribute to potent Mpro inhibition.

Chemical Similarity Analysis for this compound Analogues

Chemical similarity analysis is a cheminformatics technique used to identify compounds that are structurally similar to a known active compound, such as this compound. This approach is based on the principle that structurally similar molecules are likely to possess similar biological activities.

In the search for potential Mpro inhibitors, chemical similarity analysis has been employed to select molecules for experimental testing based on their resemblance to known control compounds, including this compound. invivochem.com This strategy helps to prioritize compounds from large chemical libraries that are more likely to exhibit inhibitory activity against Mpro, leveraging the structural characteristics of effective inhibitors like this compound.

The use of this compound as a reference or starting point in chemical similarity analyses underscores its importance as a known active scaffold in the development and discovery of novel Mpro inhibitors through cheminformatics-guided approaches.

Preclinical Mechanistic Characterization of Mpro 13b S Antiviral Activity

In Vitro Mpro Enzyme Inhibition Assays

Biochemical assays are used to determine the potency of MPro 13b in inhibiting the catalytic activity of recombinant SARS-CoV-2 Mpro.

Biochemical Validation of this compound's Potency against Recombinant Mpro

Studies have shown that this compound is a potent inhibitor of recombinant SARS-CoV-2 Mpro. The reported half-maximal inhibitory concentration (IC50) values for this compound against SARS-CoV-2 Mpro vary across different studies. One source indicates an IC50 of 0.67 μM mdpi.comnih.govasm.orgnih.gov. Another source, referring to the active diastereomer this compound-K, reports a more potent IC50 of 0.12 μM against recombinant SARS-CoV-2 Mpro tocris.comrndsystems.com. The crystal structure of SARS-CoV-2 Mpro in complex with compound 13b has been determined, providing insights into its binding mode nih.govnih.govmdpi.com. The ketoamide moiety of 13b forms a thiohemiketal with Cys145, stabilized by hydrogen bonds in the oxyanion hole nih.govnih.gov.

Here is a table summarizing the reported IC50 values for this compound/MPro 13b-K against recombinant SARS-CoV-2 Mpro:

| Compound | Target | Assay Method | IC50 (μM) | Source |

| This compound | SARS-CoV-2 Mpro | Not specified | 0.67 | mdpi.comnih.govasm.orgnih.gov |

| This compound-K | SARS-CoV-2 Mpro | Not specified | 0.12 | tocris.comrndsystems.com |

Selectivity Profiling against Related Proteases

Selectivity is a crucial aspect of antiviral drug development to minimize off-target effects. This compound has shown inhibitory activity against the main proteases of other coronaviruses, including MERS-CoV and SARS-CoV mdpi.comtocris.comrndsystems.com. For this compound-K, the IC50 values were reported as 0.58 μM for MERS-CoV Mpro and 0.9 μM for SARS-CoV Mpro tocris.comrndsystems.com. This indicates that this compound-K is most potent against SARS-CoV-2 Mpro among these tested coronaviral proteases tocris.comrndsystems.com. The SARS-CoV-2 Mpro shares high sequence similarity (96%) with SARS-CoV Mpro, which contributes to the potential for broad-spectrum activity against coronaviruses acs.org. Crucially, the SARS-CoV-2 Mpro has no known human homologs with similar cleavage specificity, suggesting that Mpro inhibitors like this compound could be highly specific and have minimal impact on human proteases mdpi.comfrontiersin.orgmdpi.combiorxiv.org. While specific data for this compound's selectivity against a broad panel of human proteases was not extensively detailed in the provided snippets, the lack of human homologs for Mpro's specific cleavage site (preferring Glutamine at the P1 position) supports the rationale for developing selective inhibitors mdpi.combiorxiv.org.

Here is a table summarizing the inhibitory activity of this compound-K against other coronaviral main proteases:

| Compound | Target | IC50 (μM) | Source |

| This compound-K | SARS-CoV-2 Mpro | 0.12 | tocris.comrndsystems.com |

| This compound-K | MERS-CoV Mpro | 0.58 | tocris.comrndsystems.com |

| This compound-K | SARS-CoV Mpro | 0.9 | tocris.comrndsystems.com |

Cellular Level Antiviral Efficacy Studies

Beyond enzyme inhibition, it is essential to evaluate the ability of this compound to inhibit SARS-CoV-2 replication in relevant cell culture models.

Inhibition of SARS-CoV-2 Replication in Host Cell Lines (e.g., Calu-3, VeroE6, A549-ACE2-TMPRSS2, Huh7)

This compound and its active diastereomer this compound-K have demonstrated antiviral activity in various cell lines susceptible to SARS-CoV-2 infection. This compound was reported to inhibit RNA replication and infection in Calu-3 cells with an EC50 of 4–5 μM mdpi.comnih.govnih.gov. The active diastereomer, this compound-K, showed more potent inhibition of SARS-CoV-2 infection in human Calu-3 cells with an IC50 of 2.4 μM tocris.comrndsystems.com. This compound-K also inhibited SARS-CoV-2 replication in other cell cultures, including A549-ACE2-TMPRSS2, VeroE6, and Huh7 cells, with EC50 values of 0.84 μM, 1.3 μM, and 3.4 μM, respectively researchgate.nettocris.comrndsystems.com.

Here is a table summarizing the antiviral activity of this compound/MPro 13b-K in various cell lines:

| Compound | Cell Line | Efficacy Measure | Value (μM) | Source |

| This compound | Calu-3 | EC50 | 4–5 | mdpi.comnih.govnih.gov |

| This compound-K | Calu-3 | IC50 | 2.4 | tocris.comrndsystems.com |

| This compound-K | A549-ACE2-TMPRSS2 | EC50 | 0.84 | researchgate.nettocris.comrndsystems.com |

| This compound-K | VeroE6 | EC50 | 1.3 | researchgate.nettocris.comrndsystems.com |

| This compound-K | Huh7 | EC50 | 3.4 | researchgate.nettocris.comrndsystems.com |

Assessment of Antiviral Activity against SARS-CoV-2 Variants of Concern (e.g., Alpha, Beta, Omicron)

While the provided search results mention the importance of developing antivirals effective against SARS-CoV-2 variants of concern such as Alpha, Beta, and Omicron acs.orgmdpi.comnews-medical.netresearchgate.net, and discuss the activity of other compounds against these variants (e.g., SY110, 11a, Y180, RAY1216, Ensitrelvir, S-217622) acs.orgmdpi.comnews-medical.netnih.gov, specific data detailing the antiviral activity of this compound or this compound-K against these particular variants (Alpha, Beta, Omicron) was not explicitly found within the provided snippets focused on this compound itself. The information primarily discusses its activity against the original SARS-CoV-2 strain and other coronaviruses.

Broader Impact of Mpro 13b on Antiviral Drug Discovery

MPro 13b as a Benchmark Compound for Mpro Inhibitor Development

This compound established itself as a critical benchmark for the development of subsequent Mpro inhibitors due to its well-characterized inhibitory activity against the main proteases of several coronaviruses. Originally developed by modifying a previous inhibitor to enhance its half-life in plasma, 13b provided a standardized reference for evaluating the potency of new chemical entities. nih.govnih.gov Its inhibitory concentrations (IC50) against recombinant Mpro enzymes and its effective concentrations (EC50) in various cell cultures have been widely documented, creating a baseline for comparison.

The compound inhibits the purified recombinant Mpro from SARS-CoV-2, SARS-CoV, and MERS-CoV, demonstrating its activity across different betacoronaviruses. nih.gov For instance, the IC50 of the initial 13b mixture for SARS-CoV-2 Mpro was reported as 0.67 µM. nih.govglpbio.cn This value became a standard against which newer inhibitors, such as the clinical candidate PF-07321332 (IC50 of 0.023 µM), were measured to demonstrate improved potency. asm.org

Further research revealed that the compound initially described as 13b was a mix of two diastereomers. acs.org Subsequent resolution isolated the highly active (S,S,S)-diastereomer, named 13b-K, which showed a significantly more potent IC50 of 0.12 µM against SARS-CoV-2 Mpro. acs.org This discovery underscored the importance of stereochemistry and provided an even more refined benchmark for inhibitor efficacy. The detailed inhibitory data for this compound and its active diastereomer, 13b-K, are frequently cited in studies of new inhibitors, solidifying their status as benchmark compounds.

Inhibitory Activity of this compound and 13b-K Against Coronavirus Main Proteases (Mpro)

| Compound | Target Virus | IC50 (µM) | Citation(s) |

|---|---|---|---|

| This compound (mixture) | SARS-CoV-2 | 0.67 | nih.govglpbio.cn |

| This compound (mixture) | SARS-CoV | 0.90 | nih.gov |

| This compound (mixture) | MERS-CoV | 0.58 | nih.govglpbio.cn |

| 13b-K (S,S,S) | SARS-CoV-2 | 0.12 | acs.org |

| 13b-K (S,S,S) | MERS-CoV | 0.58 | rndsystems.com |

| 13b-K (S,S,S) | SARS-CoV | 0.9 | rndsystems.com |

Antiviral Activity of this compound and 13b-K in Cell Cultures

| Compound | Cell Line | EC50 (µM) | Citation(s) |

|---|---|---|---|

| This compound (mixture) | Calu-3 | 4-5 | nih.govglpbio.cn |

| 13b-K (S,S,S) | Calu-3 | 2.4 | rndsystems.com |

| 13b-K (S,S,S) | A549-ACE2-TMPRSS2 | 0.84 | rndsystems.com |

| 13b-K (S,S,S) | VeroE6 | 1.3 | rndsystems.com |

| 13b-K (S,S,S) | Huh7 | 3.4 | rndsystems.com |

Contributions to Structure-Based Drug Design Paradigms for Coronaviruses

The most significant contribution of this compound to antiviral research lies in its role in structure-based drug design. The determination of the X-ray crystal structure of the SARS-CoV-2 Mpro in complex with 13b provided a detailed, three-dimensional map of the crucial interactions between the inhibitor and the enzyme's active site. nih.govportlandpress.com

These crystal structures revealed that the α-ketoamide "warhead" of 13b forms a covalent thiohemiketal bond with the catalytic Cys145 residue in the Mpro active site. nih.govportlandpress.com This elucidated a key mechanism of inhibition. The structure also showed how different parts of the 13b molecule fit into the specific pockets of the enzyme's active site:

S1 Site : The lactam ring of the inhibitor fits into the S1 pocket, forming hydrogen bonds with residues such as Phe140 and Glu166. nih.gov

S2 Site : The cyclopropyl (B3062369) group at the P2 position occupies the S2 pocket. nih.govnih.gov This was a deliberate design choice to replace a larger cyclohexyl group from a predecessor compound (13a) to enhance activity against SARS-CoV-2 and SARS-CoV. nih.govnih.gov

P3 Moiety : The pyridone ring at the P3 position was shown to be compatible with the enzyme structure, offering a basis for further modification. nih.gov

This detailed structural information provided a rational basis for designing improved α-ketoamide inhibitors. nih.gov Researchers could use the 13b-Mpro complex structure as a template to computationally model and synthesize new compounds with modified functional groups aimed at optimizing binding affinity, specificity, and pharmacokinetic properties. The structural insights gained from 13b have been fundamental to the development of a wide array of subsequent Mpro inhibitors, including other clinical candidates. asm.org

Future Directions in Mpro Inhibitor Research Informed by this compound

The research journey of this compound has directly informed and shaped future directions in the quest for potent Mpro inhibitors. Its role as a lead compound and a structural template has opened several avenues for ongoing and future research.

First, this compound has served as the direct chemical foundation for the design of new inhibitors. For example, based on the lead compound 13b, investigators designed the inhibitor TPM16, which showed a potent inhibitory effect on SARS-CoV-2 Mpro with an IC50 of 0.16 µM. nih.govacs.org This demonstrates a clear path of iterative improvement starting from the 13b scaffold.

Second, the discovery that the original 13b was a diastereomeric mixture, with one stereoisomer (13b-K) being significantly more active, has highlighted the critical importance of stereochemistry in drug design. acs.org Future research will undoubtedly involve more rigorous chiral separation and analysis early in the development process to identify the most potent stereoisomer of any new inhibitor. The investigation into the nearly inactive (R,S,S)-diastereomer also revealed a novel binding mode, providing additional, unexpected structural insights for future design strategies. acs.org

Finally, pharmacokinetic studies of 13b revealed its suitability for administration by inhalation and a pronounced tendency to accumulate in lung tissue, the primary site of infection for SARS-CoV-2. nih.govportlandpress.com This finding has guided the desired pharmacokinetic profile for next-generation Mpro inhibitors, emphasizing the importance of achieving high concentrations at the site of viral replication. This has encouraged a focus on developing inhibitors with favorable lung tropism.

Q & A

Q. How was the three-dimensional structure of MPro 13b determined, and what insights does this provide for inhibitor design?

The structure of this compound bound to SARS-CoV-2 main protease (MPro) was resolved using X-ray crystallography at 1.75 Å resolution . This high-resolution structural data revealed critical interactions between the α-ketoamide group of 13b and the catalytic cysteine-histidine dyad of MPro. Researchers can replicate this methodology by purifying MPro, co-crystallizing it with 13b, and refining the structure using software like PHENIX or COOT. This structural insight guides rational design of inhibitors with improved binding affinity .

Q. What experimental methods validate the inhibitory activity of this compound against SARS-CoV-2?

Two primary approaches are used:

- In vitro enzymatic assays : Measure the half-maximal inhibitory concentration (IC₅₀) of 13b against recombinant MPro using fluorogenic substrates.

- Cell-based antiviral assays : Quantify viral replication reduction in SARS-CoV-2-infected Vero E6 cells via plaque assays or RT-qPCR . Discrepancies between in vitro and cellular efficacy (e.g., due to cell permeability) should be addressed using pharmacokinetic profiling .

Q. How does this compound compare to earlier-generation MPro inhibitors like N3?

Comparative studies involve:

- Binding affinity analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).

- Structural alignment : Overlaying crystal structures of MPro-13b and MPro-N3 complexes to identify differences in hydrogen bonding or hydrophobic interactions . For example, 13b’s optimized P2 substituent enhances solubility and bioavailability compared to N3 .

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound for inhalation delivery?

Key methodologies include:

- Plasma stability assays : Incubate 13b in human or murine plasma to assess half-life and metabolic degradation.

- Aerosolization studies : Use nebulizers to test particle size distribution and lung deposition efficiency.

- Murine models : Evaluate bioavailability and lung tissue concentration post-inhalation via LC-MS/MS . Contradictions between in vitro stability and in vivo efficacy (e.g., rapid clearance) may require prodrug modifications .

Q. How can researchers address potential resistance mechanisms against this compound?

A three-step approach is recommended:

- In vitro resistance selection : Serial passage of SARS-CoV-2 in the presence of subtherapeutic 13b concentrations.

- Whole-genome sequencing : Identify mutations in MPro (e.g., E166V or L167F) that reduce inhibitor binding.

- Structural and kinetic analysis : Compare mutant vs. wild-type MPro using stopped-flow kinetics and molecular dynamics simulations to assess resistance mechanisms .

Q. What statistical considerations are critical for designing dose-response studies with this compound?

- Sample size calculation : Use power analysis (e.g., G*Power) with parameters like effect size (Cohen’s d), α=0.05, and power=0.7.

- Dose-ranging experiments : Apply the Hill equation to model sigmoidal dose-response curves and calculate EC₅₀ values.

- Handling outliers : Use Grubbs’ test or robust regression methods to minimize skewed results .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies between enzymatic inhibition data and cellular antiviral activity for this compound?

- Cross-validate assays : Ensure consistency between fluorogenic substrate cleavage (in vitro) and viral RNA quantification (cell-based).

- Assess membrane permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) of 13b.

- Control for off-target effects : Include counter-screens against human proteases (e.g., cathepsin L) .

Q. What methodologies ensure reproducibility in crystallographic studies of this compound complexes?

- Deposit raw data : Upload structure factors and coordinates to the Protein Data Bank (PDB) with detailed refinement statistics (Rwork/Rfree).

- Independent validation : Have a second lab reproduce crystallization conditions and refine the structure using alternate software (e.g., REFMAC vs. PHENIX) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.